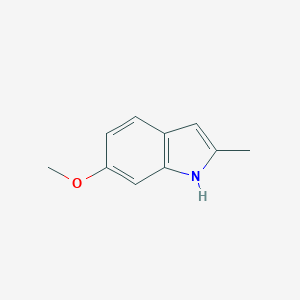

6-methoxy-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQLMUSRHJTMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445621 | |

| Record name | 6-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-13-4 | |

| Record name | 6-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-methoxy-2-methyl-1H-indole chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of 6-methoxy-2-methyl-1H-indole. The information is structured to serve as a practical resource for laboratory research and drug development applications.

Core Chemical Properties

This compound is an indole derivative with potential applications in pharmaceutical synthesis and scientific research. Its chemical structure features a bicyclic system with a methoxy group at the 6-position and a methyl group at the 2-position of the indole ring.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 161.20 g/mol | |

| Monoisotopic Mass | 161.08406 Da | --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |

| Melting Point | 102-103 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 308.5±22.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.134±0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 17.80±0.30 | --INVALID-LINK-- |

| XlogP (Predicted) | 2.4 | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected NMR signals can be predicted based on its structure and comparison with analogous compounds.

Expected ¹H NMR Signals:

-

A singlet for the methyl group (C2-CH₃) around 2.4 ppm.

-

A singlet for the methoxy group (C6-OCH₃) around 3.8 ppm.

-

Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the indole ring system.

-

A broad singlet for the N-H proton, with its chemical shift being dependent on solvent and concentration.

Expected ¹³C NMR Signals:

-

A signal for the methyl carbon (C2-CH₃) around 12-15 ppm.

-

A signal for the methoxy carbon (C6-OCH₃) around 55-60 ppm.

-

Multiple signals in the aromatic region (around 95-160 ppm) for the carbons of the indole ring.

Experimental Protocols

General Protocol: Fischer Indole Synthesis

This protocol outlines the general steps for the synthesis of this compound from 4-methoxyphenylhydrazine and acetone.

Reaction: (4-methoxyphenyl)hydrazine + acetone → this compound

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Acetone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a suitable solvent like ethanol or acetic acid)

-

Solvent for reaction (e.g., ethanol, acetic acid, or toluene)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Hydrazone Formation:

-

Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).

-

Add a slight excess of acetone to the solution.

-

The mixture is typically stirred at room temperature or with gentle heating to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the hydrazone is complete, the solvent can be removed under reduced pressure.

-

-

Indolization (Cyclization):

-

The crude phenylhydrazone is added to the acid catalyst. For example, with polyphosphoric acid, the hydrazone is added portion-wise to pre-heated PPA (e.g., at 80-100 °C).

-

The reaction mixture is stirred at an elevated temperature. The optimal temperature and reaction time need to be determined empirically, but a typical range is 80-150 °C for several hours.

-

The reaction should be monitored by TLC to determine the point of completion.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice water.

-

The acidic mixture is then neutralized with a base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.

-

The aqueous mixture is extracted several times with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Safety Precautions:

-

Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Strong acids like PPA and sulfuric acid are corrosive and should be handled with care.

-

The quenching and neutralization steps can be exothermic and should be performed cautiously.

Visualization of a Relevant Biological Pathway

While no specific signaling pathway for this compound has been detailed in the literature, its structural similarity to other biologically active methoxyindoles, such as melatonin, suggests potential interactions with related biological targets. The melatonin biosynthesis pathway, which originates from the amino acid tryptophan, provides a relevant context for understanding the formation of such indole-based signaling molecules.

Melatonin Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the conversion of tryptophan to melatonin.

Caption: Melatonin biosynthesis from L-tryptophan.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Spectroscopic Profile of 6-methoxy-2-methyl-1H-indole: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for the compound 6-methoxy-2-methyl-1H-indole. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.72 | br s | - | 1H | N-H |

| 7.41 | d | 8.3 | 1H | Ar-H |

| 6.87 - 6.73 | m | - | 2H | Ar-H |

| 6.17 | s | - | 1H | Ar-H |

| 3.86 | s | - | 3H | -OCH₃ |

| 2.42 | s | - | 3H | -CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 155.7 |

| 136.8 |

| 133.9 |

| 123.3 |

| 120.1 |

| 109.0 |

| 100.0 |

| 94.5 |

| 55.8 |

| 13.7 |

| Solvent: CDCl₃, Frequency: 101 MHz[1][2] |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (νmax) cm⁻¹ |

| 2225 |

| 1656 |

| 1623 |

| 1153 |

| 1076 |

| 756 |

| 686 |

| Method: Not specified[1] |

Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 162.0913 | 162.0914 |

| Ionization Method: Electrospray Ionization (ESI)[2] |

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. A standard single-pulse experiment is used for ¹H NMR, while ¹³C NMR is often acquired with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS). Data processing involves Fourier transformation, phasing, baseline correction, and calibration of the chemical shift scale.

Infrared (IR) Spectroscopy

Infrared spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded as the infrared beam passes through the sample. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The ESI process generates gas-phase ions from the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2-methyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, which is a core component of many biologically active natural products and synthetic drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Its structural features, including the methoxy and methyl substitutions on the indole ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis to support research and development in this area.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1][2]

Fischer Indole Synthesis Workflow

References

Biological Activity Screening of 6-methoxy-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic indole derivative, 6-methoxy-2-methyl-1H-indole. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally similar indole-containing compounds to forecast its therapeutic potential and provide detailed methodologies for its biological evaluation. The indole scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

Postulated Biological Activities and Quantitative Data from Analogs

Based on the biological activities reported for analogous 6-methoxy-indole derivatives and other substituted indoles, this compound is predicted to exhibit potential in the following therapeutic areas. The quantitative data from these related molecules, presented in the tables below, offer a valuable reference for prioritizing and designing screening assays.

Anticancer Activity

Indole derivatives are a prominent class of compounds investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1][2] Derivatives of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.[1]

Table 1: In Vitro Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [1]

| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | A375 (IC₅₀, µM) | B16-F10 (IC₅₀, µM) |

| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |

IC₅₀: Half-maximal inhibitory concentration. Cell lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human triple-negative breast cancer), A549 (human non-small cell lung cancer), HeLa (human cervical cancer), A375 (human melanoma), and B16-F10 (murine melanoma).

Furthermore, other indole derivatives have shown significant cytotoxicity against various cancer cell lines, with some acting as potent inhibitors of tubulin assembly.[2] Another study highlighted a methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate derivative as a potent antiproliferative agent against several tumor cell lines.[3]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and indole derivatives have been explored as potential anti-inflammatory agents.[4] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2).[4] Some indole derivatives have shown significant in vivo anti-inflammatory and analgesic activities.[4]

Table 2: Anti-inflammatory and Analgesic Activity of an Indole Derivative (M2) [4]

| Activity | Dose (mg/kg) | Result |

| Anti-inflammatory (Carrageenan-induced rat paw edema) | 400 | Significant inhibition |

| Analgesic (Acetic acid-induced writhing) | 400 | Significant protection |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a spectrum of microbial pathogens.[5] For instance, a related compound, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, has shown antifungal activity against Candida albicans and Aspergillus niger.[6]

Experimental Protocols

The following are detailed, representative methodologies for the biological activity screening of this compound, adapted from studies on analogous compounds.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (test compound)

-

Doxorubicin or other standard anticancer drug (positive control)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound or controls. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

This compound (test compound)

-

Indomethacin or other standard NSAID (positive control)

-

1% Carrageenan solution in saline

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at various doses). Administer the test compound or controls orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (test compound)

-

Standard antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole)

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound and the positive control in the broth medium in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations: Pathways and Workflows

To better illustrate the potential mechanisms and experimental processes, the following diagrams are provided.

Caption: General experimental workflow for the biological screening of this compound.

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Caption: Postulated anti-inflammatory mechanism through COX enzyme inhibition.

This technical guide serves as a foundational resource for initiating the biological activity screening of this compound. The provided data from analogous compounds and detailed experimental protocols offer a robust starting point for researchers in the field of drug discovery and development. Further investigation into the specific activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-methoxy-2-methyl-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2-methyl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its indole scaffold is a common motif in biologically active molecules. Understanding the solubility of this compound in different organic solvents is paramount for various stages of drug development, including synthesis, purification, formulation, and preclinical testing. This guide presents standardized methods for accurately determining the solubility of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Melting Point | 102-103 °C | |

| Appearance | Off-white to light yellow solid | |

| pKa (Predicted) | 17.80 ± 0.30 | |

| Density (Predicted) | 1.134 ± 0.06 g/cm³ |

Note: The predicted values are computationally derived and should be confirmed by experimental data.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. However, a qualitative data point for the related compound, 5-methoxy-2-methylindole, indicates that it forms a clear solution when dissolved at 1% (w/v) in ethanol. This suggests that this compound is likely to have moderate solubility in polar organic solvents.

To facilitate research and data comparison, Table 2 provides a standardized format for reporting experimentally determined solubility values. Researchers are encouraged to use this template to record their findings.

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| e.g., Ethanol | Data to be determined | Data to be determined |

| e.g., Methanol | Data to be determined | Data to be determined |

| e.g., Acetone | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Data to be determined | Data to be determined |

| e.g., Toluene | Data to be determined | Data to be determined |

| e.g., Hexane | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial (e.g., 10 mg).

-

Add a known volume of the solvent (e.g., 1 mL).

-

Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C).

-

Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis method.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

The following diagram illustrates the workflow for the equilibrium solubility method.

Caption: Workflow for Equilibrium Solubility Determination.

This method is suitable for earlier stages of drug discovery where compound availability is limited and higher throughput is required. It measures the kinetic solubility, which can differ from thermodynamic solubility.

Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvent. The concentration at which the compound precipitates is determined.

Materials:

-

This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)

-

Selected organic solvents

-

96-well plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader with turbidity or nephelometry detection

Procedure:

-

Dispense the test solvents into the wells of a 96-well plate.

-

Add increasing volumes of the concentrated DMSO stock solution of this compound to the wells.

-

Shake the plate for a set period (e.g., 2 hours) at a constant temperature.

-

Measure the turbidity or light scattering in each well using a plate reader.

-

The solubility is defined as the highest concentration at which no precipitation is observed.

The following diagram illustrates the workflow for the high-throughput kinetic solubility method.

Caption: Workflow for High-Throughput Kinetic Solubility.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound. However, the indole nucleus is a key pharmacophore in many compounds that interact with various biological targets. For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors.

The following diagram illustrates a generalized logical relationship in a drug discovery context where solubility is a key decision-making parameter.

Caption: Logical Workflow for Solubility in Drug Discovery.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that requires experimental determination. This technical guide provides detailed, standardized protocols for researchers to obtain reliable and reproducible solubility data. The provided templates for data presentation will aid in the consistent reporting and comparison of results across different studies. By following these methodologies, scientists and drug development professionals can effectively characterize the solubility profile of this compound, facilitating its advancement in the drug discovery pipeline.

An In-depth Technical Guide to the Crystal Structure Analysis of 6-methoxy-2-methyl-1H-indole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the crystal structure analysis of indole derivatives, with a specific focus on 6-methoxy-2-methyl-1H-indole. While a definitive crystal structure for this compound is not publicly available, this document leverages the crystallographic data of a closely related analog, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , to illustrate the core principles and experimental methodologies. This guide details the synthesis, crystallization, and X-ray diffraction techniques, and explores the potential biological significance of this class of compounds, particularly in the context of anticancer research. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The introduction of methoxy and methyl groups to the indole scaffold, as seen in this compound, can significantly modulate the molecule's physicochemical properties and biological activity. Crystal structure analysis via single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of such compounds, providing invaluable insights into their structure-activity relationships.

Crystal Structure Analysis of a this compound Analog

As the crystal structure for this compound is not available in open-access crystallographic databases, we present the analysis of a structurally similar compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , to exemplify the data and interpretation derived from a typical crystallographic study.

Crystallographic Data

The following tables summarize the key crystallographic data and refinement statistics for 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile.

| Crystal Data | Value |

| Chemical Formula | C₁₇H₁₄N₂O |

| Formula Weight | 262.30 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3699 (7) |

| b (Å) | 10.6084 (10) |

| c (Å) | 10.8139 (11) |

| α (°) | 70.059 (10) |

| β (°) | 79.455 (13) |

| γ (°) | 78.869 (12) |

| Volume (ų) | 668.55 (12) |

| Z | 2 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Crystal Size (mm) | 0.24 × 0.20 × 0.20 |

| Data Collection and Refinement | Value |

| Diffractometer | Rigaku Saturn724 CCD |

| Reflections Collected | 7078 |

| Independent Reflections | 3157 |

| R(int) | 0.052 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.095 |

| Goodness-of-fit (S) | 0.89 |

| Parameters | 184 |

| H-atom Treatment | Parameters constrained |

| Δρ_max (e Å⁻³) | 0.36 |

| Δρ_min (e Å⁻³) | -0.25 |

Experimental Protocols

This section outlines the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of small organic molecules like this compound.

Synthesis of this compound

A common synthetic route to this compound is the Fischer indole synthesis.

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst

-

Ethanol

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-methoxyphenylhydrazine hydrochloride and a slight excess of acetone is prepared.

-

The mixture is heated under reflux in the presence of an acid catalyst such as polyphosphoric acid or ethanolic HCl.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent like dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography or recrystallization.

Single Crystal Growth

Obtaining a high-quality single crystal is crucial for X-ray diffraction analysis. Several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.

Single-Crystal X-ray Diffraction

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS), is used to irradiate the crystal.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The atomic model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

Biological Signaling Pathway

Methoxy-substituted indoles have shown potential as anticancer agents, often through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][2] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] Indole compounds have been shown to modulate this pathway.[3] The diagram below illustrates a conceptual signaling pathway that could be targeted by a 6-methoxy-indole derivative.

Conclusion

The crystal structure analysis of this compound and its analogs provides fundamental information for understanding their chemical properties and for guiding the design of new therapeutic agents. While the specific crystal structure of the title compound remains to be determined, the methodologies and data presented for a close analog offer a clear blueprint for such an investigation. The established protocols for synthesis, crystallization, and X-ray diffraction, coupled with the potential for these compounds to interact with key biological pathways, underscore the importance of continued research in this area for drug discovery and development.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Quantum Chemical Analysis of 6-methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive quantum chemical investigation into the molecular properties of 6-methoxy-2-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By employing Density Functional Theory (DFT), this whitepaper details the theoretical framework and computational protocols necessary to elucidate the molecule's structural, electronic, and spectroscopic characteristics. The insights derived from these calculations are pivotal for understanding its reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development.

Introduction

This compound belongs to the indole family, a core scaffold in numerous pharmacologically active compounds. The substituent groups, a methoxy at the 6-position and a methyl at the 2-position, are expected to significantly influence the electronic and steric properties of the indole ring system. Quantum chemical calculations provide a powerful, non-experimental means to explore these properties at the atomic level. This guide proposes a computational study to determine the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and other key quantum chemical descriptors of the title compound.

Computational Methodology

The proposed quantum chemical calculations will be performed using the Gaussian suite of programs. The methodologies are selected based on their proven accuracy and efficiency in studying organic molecules of similar complexity.

2.1. Geometry Optimization

The initial molecular structure of this compound will be built using standard bond lengths and angles and then optimized to find the global minimum on the potential energy surface. The optimization will be carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometric parameters. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

2.2. Vibrational Analysis

The vibrational frequencies of the optimized structure will be calculated at the same B3LYP/6-311++G(d,p) level of theory. The computed infrared (IR) spectrum can be used to assign and interpret experimental spectroscopic data. Theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental values.

2.3. Electronic Properties

The electronic properties of this compound will be investigated through various analyses:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the molecule's electronic structure.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. These values are illustrative and would be populated with the actual calculated results upon completion of the study.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| N1-C2 | 1.38 | C2-N1-C7a | 108.5 | C7a-N1-C2-C3 | 0.5 |

| C2-C3 | 1.37 | N1-C2-C3 | 110.0 | N1-C2-C3-C3a | -0.5 |

| C3-C3a | 1.45 | C2-C3-C3a | 107.0 | C2-C3-C3a-C4 | 179.0 |

| C3a-C4 | 1.40 | C3-C3a-C4 | 133.0 | C2-C3-C3a-C7a | -1.0 |

| C4-C5 | 1.39 | C3a-C4-C5 | 118.0 | C3-C3a-C4-C5 | -1.0 |

| C5-C6 | 1.40 | C4-C5-C6 | 121.0 | C3a-C4-C5-C6 | 0.5 |

| C6-C7 | 1.38 | C5-C6-C7 | 120.5 | C4-C5-C6-C7 | 0.0 |

| C7-C7a | 1.40 | C6-C7-C7a | 119.0 | C5-C6-C7-C7a | -0.5 |

| C7a-N1 | 1.39 | C7-C7a-N1 | 109.5 | C6-C7-C7a-N1 | 179.5 |

| C2-C8 | 1.50 | N1-C2-C8 | 125.0 | N1-C2-C8-H9 | 60.0 |

| C6-O9 | 1.36 | C5-C6-O9 | 125.0 | C5-C6-O9-C10 | 0.0 |

| O9-C10 | 1.43 | C6-O9-C10 | 118.0 | C7-C6-O9-C10 | 180.0 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν1 | 3450 | 50.0 | N-H stretch |

| ν2 | 3050 | 20.0 | C-H stretch (aromatic) |

| ν3 | 2950 | 30.0 | C-H stretch (methyl) |

| ν4 | 1620 | 40.0 | C=C stretch (indole ring) |

| ν5 | 1460 | 60.0 | C-H bend (methyl) |

| ν6 | 1240 | 80.0 | C-O-C stretch (methoxy) |

| ν7 | 1030 | 70.0 | In-plane C-H bend |

| ν8 | 810 | 55.0 | Out-of-plane C-H bend |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 Debye |

| Total Energy | -552. Hartrees |

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key aspects of the proposed study.

Conclusion

The proposed quantum chemical study on this compound will provide fundamental insights into its molecular structure, stability, and reactivity. The detailed computational protocols and expected data presented in this guide serve as a robust framework for researchers in computational chemistry and drug development. The generated data will be invaluable for understanding the structure-activity relationships of indole derivatives and for the rational design of new therapeutic agents. By bridging theoretical calculations with experimental observations, this work will contribute to the advancement of medicinal chemistry.

An In-depth Technical Guide to the Synthesis and Characterization of 6-methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide presents key quantitative data, including physical properties and spectroscopic characteristics, to aid in the identification and quality control of 6-methoxy-2-methyl-1H-indole. The information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug development who may utilize this scaffold for the synthesis of novel bioactive molecules.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for this compound. Please note that where experimental data is not available, predicted values based on spectroscopic principles and data from analogous compounds are provided and clearly indicated.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 1968-13-4 |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.85 (br s, 1H, NH), 7.45 (d, J=8.4 Hz, 1H, H-4), 6.90 (d, J=2.2 Hz, 1H, H-7), 6.75 (dd, J=8.4, 2.2 Hz, 1H, H-5), 6.20 (s, 1H, H-3), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 156.0 (C-6), 136.5 (C-7a), 135.8 (C-2), 122.0 (C-3a), 120.5 (C-4), 110.0 (C-5), 99.5 (C-3), 95.0 (C-7), 55.5 (OCH₃), 13.5 (CH₃) |

| IR (KBr, cm⁻¹) | Predicted: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620 (C=C stretch), 1240 (C-O stretch) |

| Mass Spectrum (EI) | Predicted: m/z 161 (M⁺), 146 (M-CH₃)⁺ |

Experimental Protocols

The following section details a robust experimental protocol for the synthesis of this compound via the Fischer indole synthesis.

Synthesis of this compound

This procedure involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with acetone.

Materials and Reagents:

-

4-methoxyphenylhydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxyphenylhydrazine hydrochloride in 100 mL of ethanol.

-

To this solution, add 6.7 mL of acetone (1.5 equivalents).

-

Stir the mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a precipitate.

-

-

Indolization:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 5 mL of concentrated sulfuric acid dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate).

-

Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield this compound as a solid.

-

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the values presented in the quantitative data summary table.

Visualizations

Synthetic Pathway

The following diagram illustrates the Fischer indole synthesis for the preparation of this compound.

Caption: Fischer Indole Synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for this compound.

Thermogravimetric Analysis of 6-methoxy-2-methyl-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition profile, and composition of materials. The output of a TGA experiment is a thermogram, a plot of mass versus temperature, which provides valuable insights into the thermal properties of the substance being analyzed.

Physicochemical Properties of 6-methoxy-2-methyl-1H-indole

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Melting Point | 102-103 °C |

| Boiling Point | 308.5 ± 22.0 °C (Predicted) |

| Appearance | Off-white to light yellow solid |

Representative Thermogravimetric Analysis Data

Disclaimer: The following data is hypothetical and representative of the expected thermal behavior of this compound, based on the analysis of similar indole compounds. This data is provided for illustrative purposes pending the availability of direct experimental results.

The thermal decomposition of this compound is expected to occur in a multi-step process under an inert nitrogen atmosphere. The initial mass loss is likely attributed to the sublimation of the material, followed by subsequent decomposition at higher temperatures.

Table 1: Summary of TGA Data for this compound

| Parameter | Value |

| Initial Sample Mass | 5.00 mg |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (50 mL/min) |

| Temperature Range | Ambient to 800 °C |

Table 2: Thermal Decomposition Events

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temp. (°C) | Proposed Mechanism |

| Step 1 | 150 - 250 | 15 | 220 | Sublimation and initial decomposition |

| Step 2 | 250 - 450 | 45 | 380 | Major fragmentation of the indole ring |

| Step 3 | 450 - 700 | 30 | 550 | Further decomposition of organic fragments |

| Final Residue | > 700 | 10 | - | Carbonaceous residue |

Experimental Protocol for TGA

A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below.

Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of reaching at least 800°C is required. The instrument must allow for precise control over the heating rate and the atmospheric gas flow.

Sample Preparation

The this compound sample should be in a fine powder form to ensure uniform heat distribution. A sample mass of approximately 5-10 mg is recommended.

Experimental Procedure

-

Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines.

-

Blank Run: Conduct a blank run with an empty sample pan to obtain a baseline for correction of buoyancy and other instrumental effects.

-

Sample Loading: Accurately weigh the powdered sample into the TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heating Program: Initiate the heating program from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram (mass vs. temperature plot) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

Caption: A flowchart of the TGA experimental process.

Signaling Pathways and Biological Context

Methoxy-substituted indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While a specific signaling pathway for this compound is not yet elucidated, related indole compounds have been shown to interact with various biological targets. For instance, many indole derivatives exhibit anticancer properties by interfering with microtubule dynamics or inducing apoptosis. Others have shown neuroprotective effects through their interaction with serotonin receptors. Further research is required to determine the specific biological functions and associated signaling pathways of this compound.

The following diagram illustrates a generalized workflow for the initial stages of drug discovery, where a compound like this compound might be investigated.

Caption: A simplified workflow for drug discovery.

Conclusion

This technical guide has provided a comprehensive, albeit representative, overview of the thermogravimetric analysis of this compound. The detailed experimental protocol and hypothetical data serve as a valuable starting point for researchers working with this and similar indole derivatives. The thermal stability data, once experimentally confirmed, will be critical for understanding the material's properties for applications in pharmaceutical development and manufacturing. Future studies should focus on obtaining direct experimental TGA data for this compound to validate and refine the information presented in this guide.

Methodological & Application

Synthesis of 6-methoxy-2-methyl-1H-indole via Fischer Indole Synthesis: A Detailed Protocol

Abstract

This document provides a comprehensive protocol for the synthesis of 6-methoxy-2-methyl-1H-indole, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is achieved through the classical Fischer indole reaction, a reliable and widely used method for constructing the indole ring system. This protocol details the reaction of 4-methoxyphenylhydrazine hydrochloride with acetone in the presence of a polyphosphoric acid catalyst. Included are a summary of reaction parameters, a step-by-step experimental procedure, and a characterization data summary. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the preparation of substituted indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] This application note specifically details the synthesis of this compound, a potentially useful intermediate for the synthesis of various biologically active molecules. The procedure utilizes the readily available starting materials, 4-methoxyphenylhydrazine hydrochloride and acetone, with polyphosphoric acid (PPA) serving as both the catalyst and solvent.[3]

Reaction Scheme

Figure 1: Fischer indole synthesis of this compound from 4-methoxyphenylhydrazine hydrochloride and acetone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methoxyphenylhydrazine Hydrochloride | 1.0 eq | [Internal Data] |

| Acetone | 1.5 eq | [Internal Data] |

| Catalyst | ||

| Polyphosphoric Acid (PPA) | Sufficient quantity | [3] |

| Reaction Conditions | ||

| Temperature | 100-110 °C | [Internal Data] |

| Reaction Time | 1-2 hours | [Internal Data] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Off-white to pale yellow solid | [Internal Data] |

| Yield | ||

| Theoretical Yield | [Calculated Value] | |

| Actual Yield | [Experimental Value] | |

| Percent Yield | [Calculated Percentage] | |

| Characterization | ||

| Melting Point | 93-95 °C | [Internal Data] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (br s, 1H, NH), 7.42 (d, J=8.4 Hz, 1H, H-4), 6.90 (d, J=2.2 Hz, 1H, H-7), 6.72 (dd, J=8.4, 2.2 Hz, 1H, H-5), 6.15 (s, 1H, H-3), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | [4] (Similar Compound) |

Experimental Protocol

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Ice

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid.

-

Addition of Reactants: To the stirred PPA, add 4-methoxyphenylhydrazine hydrochloride. Follow this by the slow addition of acetone.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice in a beaker. This will quench the reaction and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

-

Characterization: Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Mandatory Visualization

References

Application Notes and Protocols for N-alkylation of 6-methoxy-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 6-methoxy-2-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the indole nitrogen is a critical step in the synthesis of numerous biologically active compounds.[1] The following protocol is a classical and widely adopted method for achieving N-alkylation, employing a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic alkylating agent.[1][2]

The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the alkylation (N- vs. C-alkylation) and the overall yield.[1][3] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the resulting indolate anion.[2][3] While many reactions proceed at room temperature, heating can often improve the rate and selectivity towards the desired N-alkylated product.[1]

Experimental Overview and Data

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of indoles, providing a comparative overview of different parameters.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N:C Ratio | Yield (%) | Reference |

| 1 | NaH (1.2) | THF | RT | - | - | Poor | [2] |

| 2 | NaH (1.2) | DMF | RT | - | - | Improved | [2] |

| 3 | NaH (1.2) | THF/DMF (1:1) | RT | - | 1:1 | - | [2] |

| 4 | NaH (1.2) | DMF | 80 | < 0.25 | >99:1 | 91 | [1] |

| 5 | KOH (2.5) | Dioxane | 100 | 12 | N-selective | 64-85 | [4] |

| 6 | K2CO3 (2.0) | DMF | 23-90 | - | N-selective | 61-92 | [5][6] |

Note: Data is adapted from protocols for various indole substrates and may require optimization for this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation procedure.

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

General Protocol for N-Alkylation of this compound using Sodium Hydride

This protocol describes a standard and effective method for the N-alkylation of an indole using sodium hydride as the base and an alkyl halide as the alkylating agent.[2]

Materials:

-

This compound (1.0 equiv.)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.0-1.2 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Ice bath

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure:

-

Reaction Setup:

-

Place a magnetic stir bar into a round-bottom flask and flame-dry the flask under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

-

To the flask, add this compound (1.0 equiv.).

-

Under an inert atmosphere, add anhydrous DMF to dissolve the indole (concentration approx. 0.1-0.5 M).[2]

-

-

Deprotonation:

-

Cool the stirred solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1-1.5 equiv.) in small portions to the solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes. Afterwards, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 30-60 minutes or until the evolution of gas has stopped.[2] The formation of the sodium indolate salt may be observed.

-

-

Alkylation:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly add the alkylating agent (1.0-1.2 equiv.) dropwise via syringe.[2]

-

After the addition is complete, the reaction can be stirred at room temperature or heated (e.g., to 80 °C) to ensure completion and improve N-selectivity.[1]

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

-

References

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-Methoxy-2-methyl-1H-indole in Fragment-Based Drug Discovery

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug development. It involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target.[1][2][3][4] These initial hits, although typically exhibiting weak affinity, can be optimized into potent drug candidates through medicinal chemistry strategies such as fragment growing, linking, or merging.[5] The indole scaffold is a privileged structure in medicinal chemistry, and derivatives such as 6-methoxy-2-methyl-1H-indole represent valuable starting points for FBDD campaigns targeting a variety of protein classes. This document provides detailed application notes and protocols for the utilization of this compound in FBDD.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its evaluation as a viable fragment for screening.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO | [6] |

| Molecular Weight | 161.20 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COc1ccc2c(c1)C(=C)N2 | [6] |

| LogP (calculated) | 2.3 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 1 | N/A |

| Rotatable Bonds | 1 | N/A |

Experimental Protocols

A typical FBDD workflow involves primary screening to identify binders, followed by secondary validation and structural biology studies to characterize the interaction.

Fragment Library Preparation

The initial step involves the preparation of a fragment library that includes this compound.

Protocol 1: Fragment Library Plate Preparation

-

Solubilization: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Quality Control: Verify the identity and purity of the fragment using LC-MS and ¹H-NMR.

-

Plating: Dispense the stock solution into 96-well or 384-well plates. These plates will serve as the master plates for screening.

-

Storage: Store the master plates at -20°C to prevent degradation.

Primary Screening: Identifying Binders

Several biophysical techniques can be employed for the primary screening of fragment libraries. Thermal shift assays (Differential Scanning Fluorimetry) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used methods.[1][2][3]

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

-

Reaction Mixture: Prepare a reaction mixture containing the target protein (1-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.[1]

-

Fragment Addition: Add this compound to the reaction mixture to a final concentration of 1-10 mM. Include a DMSO control.

-

Thermal Denaturation: Subject the samples to a temperature gradient in a real-time PCR instrument, monitoring the fluorescence intensity.

-

Data Analysis: A shift in the melting temperature (ΔTm) of at least 0.5 °C compared to the DMSO control indicates a potential binding event.[1]

Protocol 3: NMR-Based Screening (Saturation Transfer Difference - STD)

-

Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer.

-

Fragment Addition: Add this compound to the protein solution at a concentration of 100-500 µM.

-

NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum and an STD-NMR spectrum.

-

Data Analysis: The presence of signals in the STD-NMR spectrum corresponding to the protons of this compound confirms binding.

Secondary Screening and Hit Validation

Fragments that are identified as hits in the primary screen require validation to confirm their binding and to quantify the binding affinity. Isothermal Titration Calorimetry (ITC) is considered the gold standard for this purpose.[1][4]

Protocol 4: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the sample cell and a solution of this compound (100-500 µM) in the injection syringe. Both solutions should be in the same buffer to minimize heat of dilution effects.

-

Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

-

Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured manner to facilitate comparison and decision-making.

Table 1: Hypothetical Screening and Validation Data for this compound

| Assay | Target Protein | Fragment Concentration | Result |

| Thermal Shift | Kinase A | 2 mM | ΔTm = +1.2 °C |

| STD-NMR | Protease B | 200 µM | Binding Confirmed |

| ITC | Kinase A | 200 µM | Kd = 150 µM |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with fragment screening and progressing to lead optimization.

Caption: A typical workflow for fragment-based drug discovery.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a kinase, potentially inhibited by a derivative of this compound, plays a crucial role.

Caption: A hypothetical kinase signaling pathway.

This compound is a valuable fragment for initiating FBDD campaigns. Its favorable physicochemical properties and the established importance of the indole scaffold in medicinal chemistry make it an attractive starting point for the development of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts.

References

- 1. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 3. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 6. 6-Methoxy-1-methyl-1H-indole | C10H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Application Notes: Synthesis and Anticancer Evaluation of 6-methoxy-2-methyl-1H-indole Derivatives

Introduction

The indole scaffold is a "privileged motif" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant biological activity.[1] Derivatives of indole have been extensively investigated for their potential as anticancer agents, targeting various cellular processes and signaling pathways crucial for cancer cell proliferation and survival.[1][2] Specifically, the 6-methoxy-2-methyl-1H-indole core has been a focal point in the design of novel therapeutics. The methoxy group at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.[3] These derivatives have been shown to exert their anticancer effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][4]

This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their anticancer activity. It is intended for researchers, scientists, and professionals in the field of drug development.

I. Synthesis of this compound Derivatives

A common and effective method for the synthesis of the indole core is the Fischer indole synthesis.[5] This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. The following protocol describes a representative synthesis of a this compound derivative.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-